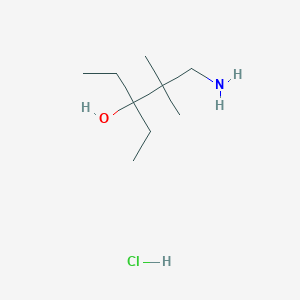
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride is a chemical compound with the CAS Number: 1909311-83-6 . It has a molecular weight of 195.73 . The compound appears as a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride is 1S/C9H21NO.ClH/c1-5-9(11,6-2)8(3,4)7-10;/h11H,5-7,10H2,1-4H3;1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride is a powder . It has a molecular weight of 195.73 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Agonist of the Urotensin-II Receptor
A study by Croston et al. (2002) identified a compound structurally related to 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, exhibited selectivity and druglike properties for the UII receptor, which could be beneficial in pharmacological research and drug development (Croston et al., 2002).
Synthesis and Molecular Structure Analysis
Kowalczyk (2008) investigated the synthesis, molecular structure, and spectral properties of quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine. The study provided insights into the characterization and analysis of compounds similar to 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride using various spectroscopic techniques (Kowalczyk, 2008).
Alzheimer's Disease Research
Shoghi-Jadid et al. (2002) used a compound related to 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride in the study of Alzheimer's disease. They employed a hydrophobic radiofluorinated derivative in conjunction with positron emission tomography to localize and assess neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
Synthesis of Amino Acids and Hydrochlorides
Kozhushkov et al. (2010) focused on the synthesis of new 1,1-dimethylpropargylamine surrogates, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, as hydrochlorides. These compounds have potential applications in organic synthesis and could be related to the study of 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride (Kozhushkov et al., 2010).
Polymorphism in Pharmaceutical Compounds
Vogt et al. (2013) explored polymorphic forms of a pharmaceutical compound containing a structure similar to 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride. Their research highlights the challenges in the analytical and physical characterization of polymorphic pharmaceutical substances (Vogt et al., 2013).
Conformational Analyses of Derivatives
Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. Their research could provide valuable insights into the structural and conformational characteristics of compounds related to 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride (Nitek et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-amino-3-ethyl-2,2-dimethylpentan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c1-5-9(11,6-2)8(3,4)7-10;/h11H,5-7,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHXNOWKLNLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)(C)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)



![2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2958708.png)

![4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2958710.png)




![{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid](/img/structure/B2958717.png)
